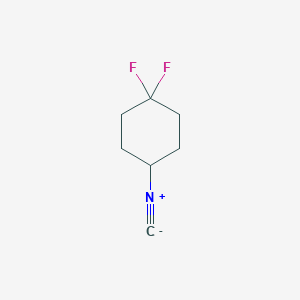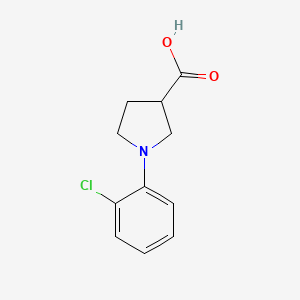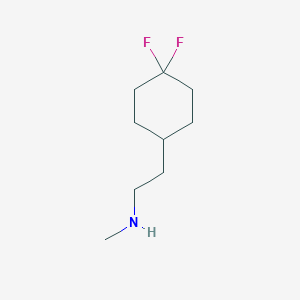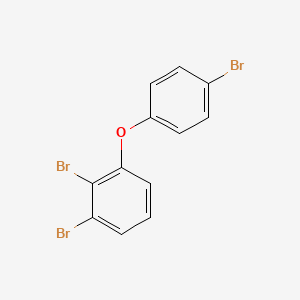
1,2-Dibromo-3-(4-bromophenoxy)benzene
概要
説明
2,3,4’-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.895 g/mol . It is one of the many brominated flame retardants used to reduce the flammability of various materials. PBDEs, including 2,3,4’-Tribromodiphenyl ether, have been widely detected in environmental and human samples due to their persistence and bioaccumulative nature .
準備方法
The synthesis of 2,3,4’-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, can be adjusted to control the degree of bromination and obtain the desired product . Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity.
化学反応の分析
2,3,4’-Tribromodiphenyl ether undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include reducing agents like ZVI, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,4’-Tribromodiphenyl ether has several scientific research applications:
Environmental Studies: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Flame Retardant Research: It is used as a model compound to study the behavior and effectiveness of brominated flame retardants.
Chemical Remediation: Research is conducted on methods to degrade or remove PBDEs from contaminated environments, such as using ZVI for reductive debromination.
作用機序
The primary mechanism of action for 2,3,4’-Tribromodiphenyl ether involves its interaction with biological systems, leading to potential endocrine disruption, neurotoxicological effects, and carcinogenicity . The compound can undergo debromination, releasing bromide ions and radicals, which can further interact with biological molecules and pathways .
類似化合物との比較
2,3,4’-Tribromodiphenyl ether is similar to other PBDEs, such as 2,4,4’-Tribromodiphenyl ether and 2,2’,4,4’-Tetrabromodiphenyl ether. These compounds share similar structures and properties but differ in the number and position of bromine atoms. The unique arrangement of bromine atoms in 2,3,4’-Tribromodiphenyl ether affects its reactivity and environmental behavior compared to its analogs .
特性
IUPAC Name |
1,2-dibromo-3-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNIFQVNBINLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879857 | |
| Record name | BDE-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-15-5 | |
| Record name | 2,3,4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08EJ2VX9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,3,4-Tribromodiphenyl ether be broken down, and if so, what are the products and potential applications of this process?
A1: Yes, 2,3,4-Tribromodiphenyl ether can be effectively debrominated by nanoscale zerovalent iron particles (nZVI). [] This process leads to the formation of lower brominated diphenyl ethers and ultimately diphenyl ether, which is the completely debrominated form. [] This information is valuable for potential environmental remediation applications, as it suggests a method for breaking down this PBDE congener into less harmful substances.
Q2: How does the structure of 2,3,4-Tribromodiphenyl ether influence its reactivity with nZVI?
A2: The position of the bromine atoms on the diphenyl ether molecule plays a key role in its reactivity with nZVI. Research suggests that meta-bromine atoms are more susceptible to debromination by nZVI. [] Furthermore, the reaction rate constants are influenced by the number of bromine substituents, with fewer bromine atoms leading to slower reaction rates. [] This information is crucial for understanding the degradation pathways and kinetics of BDE-21 and other PBDEs in the presence of nZVI.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


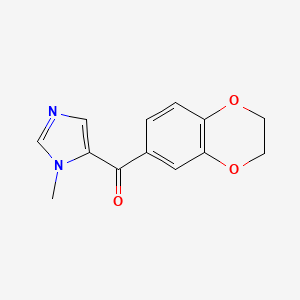

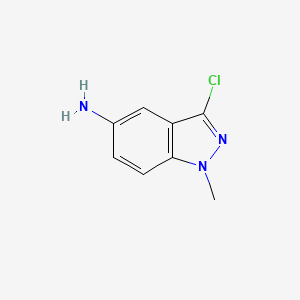
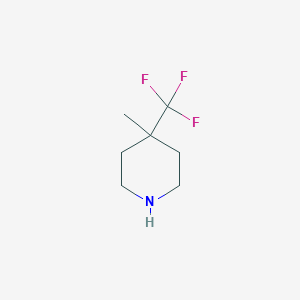
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
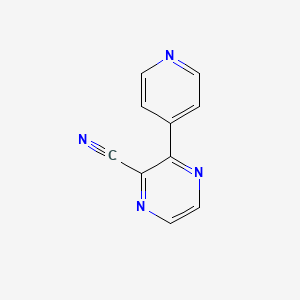

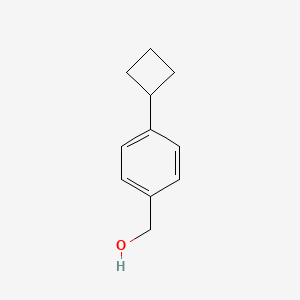
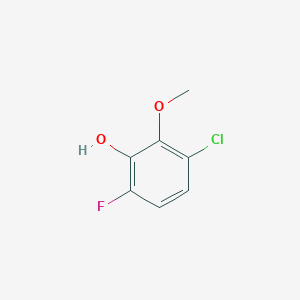
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
